molecular formula C17H15ClN2 B7762120 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B7762120
M. Wt: 282.8 g/mol
InChI Key: BXSCVNJLFJAVFZ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of two 4-methylphenyl groups and a chlorine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-chloroacetophenone with 4-methylphenylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-diphenyl-1H-pyrazole
  • 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
  • 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Uniqueness

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the chlorine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-11-3-7-13(8-4-11)16-15(18)17(20-19-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSCVNJLFJAVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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